molecular formula C9H11NO3S B13931915 1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene CAS No. 60658-36-8

1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene

Cat. No.: B13931915
CAS No.: 60658-36-8
M. Wt: 213.26 g/mol
InChI Key: BBLRAGFOIQZQIP-UHFFFAOYSA-N
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Description

1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene is an organic compound characterized by its unique structure, which includes an ethoxy group, a methylsulfanyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-ethoxy-2-(methylsulfanyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-ethoxy-2-(methylsulfanyl)-4-nitrobenzene exerts its effects depends on the specific application. For example, in biological systems, the compound may interact with cellular proteins and enzymes, leading to changes in cellular function. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or other cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

  • 1-Ethoxy-2-(methylsulfanyl)benzene
  • 1-Ethoxy-2-(methylsulfonyl)benzene
  • 1-Ethoxy-2-(methylsulfanyl)-4-aminobenzene

Comparison: 1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene is unique due to the presence of both the nitro and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity

Properties

CAS No.

60658-36-8

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

1-ethoxy-2-methylsulfanyl-4-nitrobenzene

InChI

InChI=1S/C9H11NO3S/c1-3-13-8-5-4-7(10(11)12)6-9(8)14-2/h4-6H,3H2,1-2H3

InChI Key

BBLRAGFOIQZQIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])SC

Origin of Product

United States

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